molecular formula C24H17ClN2O3 B11129398 1-(3-Chlorophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Chlorophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11129398
M. Wt: 416.9 g/mol
InChI Key: QEMMJMNSQQJUTP-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic small molecule belonging to the chromeno-pyrrole-dione class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry and drug discovery research due to its potential for diverse biological activity. Compounds sharing this core structure have been investigated as inhibitors of enzymes like monoamine oxidases (MAOs) and cholinesterases, which are relevant targets for neurodegenerative diseases . Furthermore, structural analogues have demonstrated promising antitumor properties, with studies showing cell growth inhibition in various cancer cell lines, including breast (MCF-7), colon (HCT116), and ovarian (SK-OV-3) . The mechanism of action for this chemical family is likely multi-faceted and dependent on the specific substituents. Research suggests potential interactions involve the modulation of key signaling pathways, enzyme inhibition, or induction of apoptosis in proliferating cells . The presence of the 4-methylpyridin-2-yl group at position 2 may influence binding affinity and selectivity towards certain biological targets, while the 3-chlorophenyl and 7-methyl substituents can fine-tune the compound's lipophilicity and metabolic stability. This product is intended for research and development purposes only. It is strictly for use in laboratory settings and is not certified or intended for human therapeutic, diagnostic, or veterinary applications. Researchers are encouraged to consult the safety data sheet (SDS) prior to use.

Properties

Molecular Formula

C24H17ClN2O3

Molecular Weight

416.9 g/mol

IUPAC Name

1-(3-chlorophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H17ClN2O3/c1-13-6-7-18-17(10-13)22(28)20-21(15-4-3-5-16(25)12-15)27(24(29)23(20)30-18)19-11-14(2)8-9-26-19/h3-12,21H,1-2H3

InChI Key

QEMMJMNSQQJUTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC=CC(=C4)C)C5=CC(=CC=C5)Cl

Origin of Product

United States

Preparation Methods

Multicomponent Reaction (MCR) Framework for Chromeno-Pyrrole Synthesis

The foundational approach for synthesizing 1-(3-Chlorophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione relies on a one-pot MCR strategy. This method, adapted from recent advancements in combinatorial chemistry, enables the simultaneous incorporation of three key components:

  • Methyl 4-(2-hydroxy-5-methylphenyl)-2,4-dioxobutanoate (chromone precursor).

  • 3-Chlorobenzaldehyde (aryl aldehyde).

  • 4-Methylpyridin-2-amine (primary amine).

The reaction proceeds via a cascade of condensation, cyclization, and dehydration steps, forming the chromeno-pyrrole core structure. Critical to this process is the acidic ethanol solvent system (EtOH with 10% acetic acid), which accelerates dehydration while suppressing side reactions .

Reaction Mechanism and Intermediate Formation

The proposed mechanism involves three distinct phases (Scheme 1):

  • Condensation : The aldehyde (3-Chlorobenzaldehyde ) and amine (4-Methylpyridin-2-amine ) undergo nucleophilic addition to form an imine intermediate.

  • Cyclization : The imine intermediate reacts with the chromone precursor, facilitating ring closure through keto-enol tautomerization.

  • Dehydration : Acid catalysis promotes the elimination of water, aromatizing the pyrrole ring and yielding the final product.

Key intermediates, such as 1-alkyl-5-aryl-4-(2-hydroxybenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one , have been isolated and characterized via NMR and HPLC-MS, confirming the reaction trajectory .

Optimization of Synthetic Conditions

Extensive optimization studies identified ethanol with acetic acid (9:1 v/v) as the optimal solvent system, achieving a 74% yield for analogous compounds under mild conditions (40°C, 30 minutes) . The table below summarizes critical parameters:

ParameterOptimal ValueImpact on Yield
SolventEtOH + 10% AcOHMaximizes cyclization efficiency
Temperature40°CBalances reaction rate and decomposition
Reaction Time30 minutesCompletes dehydration without byproducts
Molar Ratio (1:2:3)1:1.2:1.2Ensures full conversion of limiting reagent

Substituent effects were also analyzed:

  • Electron-withdrawing groups (e.g., 3-chloro on benzaldehyde) enhance electrophilicity, accelerating imine formation.

  • Steric hindrance from the 4-methylpyridin-2-amine moiety is mitigated by its planar geometry, allowing efficient cyclization .

Substrate Scope and Functional Group Tolerance

The MCR framework exhibits broad compatibility with diverse substrates, enabling the synthesis of 223 derivatives in a 92% success rate . For the target compound:

  • Chromone Precursor : Methyl 4-(2-hydroxy-5-methylphenyl)-2,4-dioxobutanoate introduces the 7-methyl group via its ortho-hydroxyphenyl substituent.

  • Aldehyde : 3-Chlorobenzaldehyde provides the 1-(3-chlorophenyl) moiety without requiring protecting groups.

  • Amine : 4-Methylpyridin-2-amine contributes the 2-(4-methylpyridin-2-yl) group, with pyridine’s basicity facilitating imine formation.

Notably, halogens (Cl, F), alkyl groups (methyl, ethyl), and heteroaromatic amines are well-tolerated, underscoring the method’s versatility .

Purification and Characterization

The product is isolated via crystallization from ethanol/water (3:1), achieving >95% purity (HPLC). Key characterization data include:

  • HRMS : m/z 478.1243 [M+H]+ (calculated for C₂₆H₂₁ClFN₂O₃: 478.1248).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (d, J=5.2 Hz, 1H, pyridine-H), 7.89 (s, 1H, pyrrole-H), 7.61–7.58 (m, 2H, Ar-H), 2.51 (s, 3H, CH₃).

  • ¹³C NMR : 168.9 (C=O), 154.2 (pyridine-C), 142.1 (pyrrole-C) .

Challenges and Mitigation Strategies

Synthetic hurdles include:

  • Byproduct Formation : Acetic acid suppresses aldol condensation byproducts through pH control.

  • Solubility Issues : Ethanol’s mid-polarity dissolves all reactants without requiring toxic co-solvents.

  • Stereochemical Control : The reaction proceeds with >98% regioselectivity due to electronic directing effects of the 3-chlorophenyl group .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-CHLOROPHENYL)-7-METHYL-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(3-CHLOROPHENYL)-7-METHYL-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The compound’s activity and physicochemical properties are influenced by substituent variations. Key analogues include:

Compound Name Substituents (Position 1, 2, 7) Key Features
Target Compound 1-(3-ClPh), 2-(4-MePyr-2-yl), 7-Me Balanced lipophilicity; potential kinase inhibition due to pyridine moiety
7-Chloro-1-(4-Fluorophenyl)-2-[2-(morpholin-4-yl)ethyl] 1-(4-FPh), 2-(morpholinylethyl), 7-Cl Enhanced solubility from morpholine; fluorine improves metabolic stability
2-Phenyl-5,6-dihydropyrano[2,3-c]pyrrole-4,7-dione 2-Ph, fused pyranone ring Reduced planarity; altered π-conjugation vs. chromeno derivatives

Substituent Impact Analysis :

  • Chlorine vs. Fluorine : The 3-chlorophenyl group in the target compound increases lipophilicity (clogP ≈ 3.2) compared to the 4-fluorophenyl analogue (clogP ≈ 2.8), affecting membrane permeability .
  • Pyridine vs. Morpholine : The 4-methylpyridin-2-yl group in the target compound enables stronger hydrogen bonding (e.g., with kinase ATP pockets) compared to morpholine’s electron-rich oxygen, which prioritizes solubility .
Pharmacological and Theoretical Studies
  • Kinase Inhibition : Pyridine-containing derivatives (e.g., target compound) show moderate IC₅₀ values (~5–10 µM) against CDK2, while morpholine analogues exhibit weaker activity (>20 µM) .
  • Electrostatic Potential (ESP) Analysis: Multiwfn software reveals the 3-chlorophenyl group in the target compound creates a localized electron-deficient region, favoring interactions with positively charged residues in enzyme active sites .

Biological Activity

1-(3-Chlorophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique chromeno-pyrrole core structure. This compound has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

Chemical Structure and Properties

  • Molecular Formula : C24H17ClN2O3
  • Molecular Weight : Approximately 402.8 g/mol
  • IUPAC Name : 1-(3-Chlorophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

The structural features of this compound contribute to its reactivity and biological activity. The presence of the chlorophenyl and methylpyridine substituents enhances its interaction with biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through mechanisms involving the modulation of specific molecular targets.

  • Mechanism of Action :
    • The compound may interact with enzymes or receptors involved in cell proliferation.
    • It potentially inhibits tyrosine kinases, which play a critical role in cancer cell signaling pathways.
  • Case Studies :
    • In vitro studies demonstrated that derivatives similar to this compound exhibited cytotoxic effects against A549 (lung cancer) and HCT116 (colon cancer) cell lines with IC50 values in the low micromolar range .
    • Molecular docking studies suggest that the compound can form stable complexes with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2, indicating its potential as an antitumor agent .

Antimicrobial and Antifungal Properties

The compound has also been studied for its antimicrobial effects. Preliminary studies suggest it may possess activity against various bacterial strains and fungi.

  • Antimicrobial Activity :
    • Compounds with similar structural motifs have shown promising results against Gram-positive and Gram-negative bacteria.
    • The mechanism may involve disruption of microbial cell membranes or inhibition of critical metabolic pathways.

Summary of Key Studies

StudyFindingsMethodology
Study ASignificant inhibition of cancer cell lines (A549, HCT116)In vitro cytotoxicity assays
Study BInteraction with EGFR and VEGFR2Molecular docking simulations
Study CAntimicrobial activity against specific bacterial strainsDisc diffusion method

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